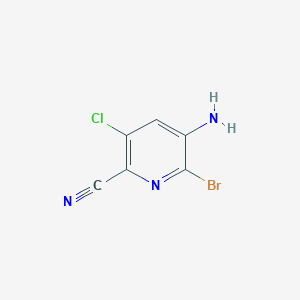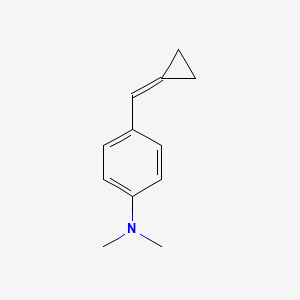
4-(Cyclopropylidenemethyl)-N,N-dimethylaniline
Overview
Description
4-(Cyclopropylidenemethyl)-N,N-dimethylaniline (CPMA) is a compound with a cyclopropyl functional group attached to an aniline ring. It has been the subject of scientific research due to its potential applications in various fields, including pharmacology, materials science, and organic synthesis. In
Mechanism of Action
The mechanism of action of 4-(Cyclopropylidenemethyl)-N,N-dimethylaniline is not well understood. However, it is believed to interact with various cellular pathways and enzymes, leading to changes in cellular function. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antibacterial and antifungal properties.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. In vivo studies have demonstrated that this compound can reduce inflammation and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
4-(Cyclopropylidenemethyl)-N,N-dimethylaniline has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It is also stable under a wide range of conditions, allowing for long-term storage and transport. However, this compound has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. It is also relatively expensive, which may limit its use in large-scale studies.
Future Directions
There are several future directions for research on 4-(Cyclopropylidenemethyl)-N,N-dimethylaniline. One area of interest is the development of new synthetic methods for this compound and its derivatives. This could lead to the creation of novel compounds with improved properties and applications. Another area of interest is the study of the mechanism of action of this compound. This could provide insights into its potential therapeutic uses and help to identify new targets for drug development. Finally, the use of this compound in the development of new materials, such as liquid crystals and polymers, is an area of active research with many potential applications.
Conclusion
In conclusion, this compound is a compound with potential applications in various fields, including pharmacology, materials science, and organic synthesis. Its unique cyclopropyl functional group allows for the creation of novel structures with interesting properties. This compound has been studied for its potential use in the synthesis of biologically active compounds and the development of new materials. While much is still unknown about its mechanism of action, this compound has been shown to have various biochemical and physiological effects. Future research on this compound will likely focus on the development of new synthetic methods, the study of its mechanism of action, and the use of this compound in the development of new materials.
Scientific Research Applications
4-(Cyclopropylidenemethyl)-N,N-dimethylaniline has been studied for its potential use as a building block in the synthesis of various organic compounds, including pharmaceuticals and materials. Its unique cyclopropyl functional group allows for the creation of novel structures with interesting properties. This compound has been used in the synthesis of biologically active compounds, such as anticancer agents and antibiotics. It has also been used in the development of new materials, such as liquid crystals and polymers.
properties
IUPAC Name |
4-(cyclopropylidenemethyl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-13(2)12-7-5-11(6-8-12)9-10-3-4-10/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYJUJZFFOTXPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



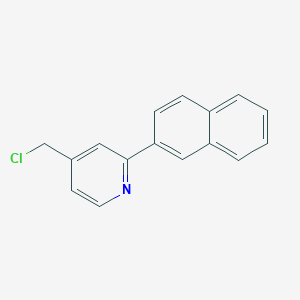

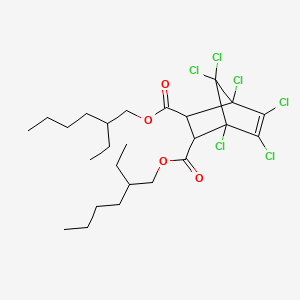
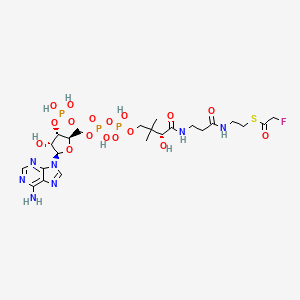

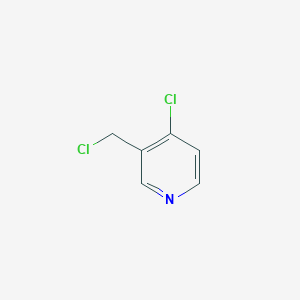
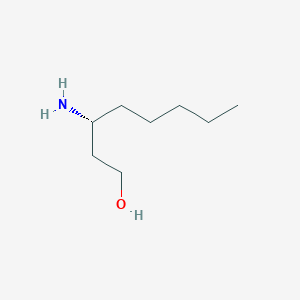
![Tris[4-(diethylamino)phenyl]methane](/img/structure/B3268573.png)
![2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3268575.png)


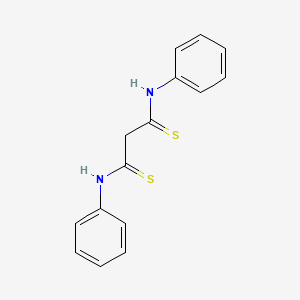
![7-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B3268589.png)
